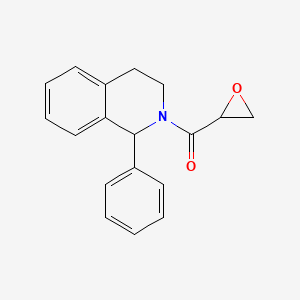

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Description

Properties

IUPAC Name |

oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-18(16-12-21-16)19-11-10-13-6-4-5-9-15(13)17(19)14-7-2-1-3-8-14/h1-9,16-17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMDXXRUDGYKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)C4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of an appropriate isoquinoline derivative with an epoxide precursor. One common method involves the use of hydrogen peroxide in an alkaline medium to facilitate the formation of the oxirane ring . The reaction is usually carried out at lower temperatures (10–15°C) to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline moiety may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Oxirane vs. Hydroxyl/Ketone Derivatives

- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-hydroxyethanone (): Replaces the epoxide with a hydroxyl group. SMILES: OCC(=O)N1CCc2ccccc2C1 Higher polarity due to the hydroxyl group, likely increasing solubility in polar solvents compared to the epoxide-containing compound .

- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (): Simpler methanone lacking both the epoxide and phenyl groups. Lower molecular weight (C₁₁H₁₃NO vs.

Substituent Effects

- Oxiran-2-yl-(7-phenylmethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone (CAS 2411219-61-7, ): Features a phenylmethoxy group at position 7 instead of the phenyl group at position 1. The altered substitution pattern may reduce steric hindrance near the epoxide, increasing reactivity in ring-opening reactions .

Thermal and Crystallographic Properties

Spectroscopic and Steric Effects

- Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones (): Steric hindrance at positions 2/3 of the indole fragment eliminates specific spectroscopic peaks. Comparatively, the phenyl group at position 1 in the target compound may introduce steric effects that influence NMR or IR spectra, though specific data are unavailable .

Biological Activity

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone (CAS Number: 2411238-64-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, antiplatelet effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula for Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is , with a molecular weight of 279.3 g/mol. Its structure includes an isoquinoline moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 g/mol |

| CAS Number | 2411238-64-5 |

Antiplatelet Activity

The potential antiplatelet activity of compounds derived from the isoquinoline structure has been explored extensively. A study on related compounds revealed that certain analogues exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in some cases . This suggests that Oxiran derivatives could also demonstrate significant antiplatelet effects, warranting further investigation.

Other Pharmacological Effects

While detailed studies specifically on Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone are scarce, the broader category of isoquinoline derivatives has been linked to various biological activities including:

- Antimicrobial Activity : Isoquinoline derivatives have shown promise as antimicrobial agents.

- Anti-inflammatory Effects : Compounds in this class have been studied for their anti-inflammatory properties.

- Cytotoxicity Against Cancer Cells : Some isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Study on Isochromenones

In a study focused on 3-phenyl-1H-isocoumarin derivatives, several compounds were synthesized and tested for their biological activity. The results indicated that these compounds exhibited strong antioxidant and antiplatelet activities, with some showing up to 16-fold potency compared to standard antioxidants like ascorbic acid . This reinforces the hypothesis that structurally related compounds like Oxiran derivatives could yield similar or enhanced biological activities.

Synthesis and Evaluation of Related Compounds

Research conducted on N-substituted oxadiazoles highlighted their antimicrobial and anti-inflammatory properties . Such findings suggest that exploring the synthesis of Oxiran derivatives could lead to the discovery of new bioactive compounds with therapeutic potential.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR to confirm connectivity and stereochemistry, particularly for the oxirane ring and dihydroisoquinoline moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification.

- X-ray Diffraction : Single-crystal X-ray analysis using programs like SHELXL for absolute configuration determination, especially for resolving stereochemical ambiguities .

How can synthesis be optimized for high yield and purity?

Q. Advanced

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example, THF may improve solubility of intermediates compared to DCM .

- Continuous Flow Synthesis : Reduces side reactions and improves reproducibility for thermally sensitive steps .

- Advanced Purification : Simulated moving bed (SMB) chromatography for large-scale separation of enantiomers or diastereomers .

How are data contradictions resolved in crystallographic refinement?

Q. Advanced

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in compounds with flexible oxirane rings .

- Disorder Modeling : Partial occupancy refinement for disordered solvent molecules or substituents (e.g., phenyl ring orientations).

- Validation Tools : Check R-factor convergence and ADP (Atomic Displacement Parameter) consistency using Coot or Olex2 .

What strategies are used to assess biological activity and structure-activity relationships (SAR)?

Q. Advanced

- Target Selection : Prioritize targets based on structural analogs (e.g., MAO-B inhibition in dihydroisoquinoline derivatives) .

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays for IC determination.

- Cell Viability : MTT assays against cancer cell lines (e.g., HepG2).

- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate steric and electronic effects .

What are common impurities in this compound, and how are they analyzed?

Q. Basic

-

Impurity Profile :

Impurity Name Structure Feature Source Bis-dihydroisoquinolinylmethanone Dimerization during acylation Oxirane ring-opened derivatives Hydrolysis under acidic conditions -

Analysis : UPLC with PDA detection (e.g., 2.1 × 50 mm column, 1.5 mL/min flow rate) for high-resolution separation .

How are stereochemical challenges addressed during synthesis?

Q. Advanced

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .

- Asymmetric Catalysis : Employ Pd-catalyzed coupling to install stereocenters (e.g., Suzuki-Miyaura for biaryl systems) .

- Dynamic NMR : Monitor epimerization of the oxirane ring under varying pH/temperature .

How does computational modeling support the design of derivatives?

Q. Advanced

- Docking Studies : Use AutoDock Vina to predict binding to MAO-B or acetylcholinesterase (PDB: 2V5Z) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of substituents .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.